2-Methoxy-4-methylbenzoic acid chemical properties
2-Methoxy-4-methylbenzoic acid chemical properties
An In-depth Technical Guide to 2-Methoxy-4-methylbenzoic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, analytical methodologies, and safety protocols, grounded in established scientific principles.
Compound Profile and Significance
2-Methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups (ortho-methoxy and para-methyl to the carboxyl group) dictates its reactivity and physical properties, distinguishing it from its isomers. While its direct applications are specialized, its primary role is as a precursor or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The strategic placement of the methoxy group can influence the acidity of the carboxylic acid and direct further electrophilic aromatic substitution reactions. The methyl group likewise contributes to the electronic and steric profile of the molecule. Understanding these foundational properties is critical for its effective use in multi-step synthetic campaigns.
Physicochemical and Spectroscopic Properties
Accurate characterization is the cornerstone of chemical synthesis. The properties of 2-Methoxy-4-methylbenzoic acid are well-defined, allowing for reliable identification and quality control.
Physical and Chemical Identifiers
A summary of the key identification and physical properties is presented below. These data are essential for laboratory handling, reaction setup, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxy-4-methylbenzoic acid | [1] |
| CAS Number | 704-45-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 103-107 °C | [2] |
| pKa (Predicted) | 4.26 ± 0.10 | [2] |
| InChIKey | SOWDWUPMHVDZGL-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)OC | [1] |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.
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¹³C NMR Spectroscopy: The carbon spectrum is expected to show distinct signals for the nine carbon atoms: the carboxyl carbon (~168-175 ppm), aromatic carbons (with those attached to oxygen appearing further downfield), the methoxy carbon (~55-60 ppm), and the methyl carbon (~20-25 ppm).[1]
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Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a prominent molecular ion peak (m/z) at 166.[1] Key fragmentation patterns would likely involve the loss of a methoxy group (M-31) or a carboxyl group (M-45).
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-O stretches for the ether and acid functionalities (~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹), and C-H stretches for the aromatic and aliphatic groups.[1]
Caption: 2D structure of 2-Methoxy-4-methylbenzoic acid.
Reactivity and Synthesis
The reactivity of 2-Methoxy-4-methylbenzoic acid is governed by its three functional groups.
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Carboxylic Acid Group: This group undergoes typical reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide formation.[3] These transformations are fundamental to its role as a synthetic intermediate.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by both the methoxy and methyl groups, which are ortho-, para-directing. The positions ortho to the methoxy group and ortho to the methyl group are the most likely sites for substitution reactions like halogenation.[3]
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Synthesis: A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding toluene derivative. For instance, 2-methoxy-4-methyltoluene could be oxidized to form the target molecule. Another approach involves carboxylation of an appropriate organometallic intermediate.
Caption: General workflow for Fischer esterification.
Applications in Research and Development
While specific, large-scale applications for 2-Methoxy-4-methylbenzoic acid itself are not widely documented, its value lies in its utility as a chemical intermediate. In the pharmaceutical industry, benzoic acid derivatives are common scaffolds. For example, related isomers are used in the synthesis of anti-inflammatory drugs, analgesics, and cardiovascular agents.[4][5][6] The structural motifs present in 2-Methoxy-4-methylbenzoic acid make it a plausible starting material for creating libraries of novel compounds for drug discovery screening. A patented method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an intermediate for the antipsychotic drug Amisulpride, starts from a derivative of 2-methoxy-4-aminobenzoic acid, highlighting the importance of this substitution pattern.[7]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification
According to the Globally Harmonized System (GHS), 2-Methoxy-4-methylbenzoic acid is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][8]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]
The signal word is "Warning".[8]
Recommended Handling Protocol
The following protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile) inspected for integrity before use.[8]
-
Body Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing.[8]
-
Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a full-face respirator.
-
-
Handling Practices: Avoid formation of dust and aerosols.[8] Use non-sparking tools to prevent ignition.[8] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]
Caption: Standard workflow for chemical characterization.
Experimental Protocol: Melting Point Determination
This protocol describes the determination of the melting point, a critical parameter for assessing the purity of 2-Methoxy-4-methylbenzoic acid.
Objective: To accurately determine the melting range of a solid sample of 2-Methoxy-4-methylbenzoic acid.
Materials:
-
Sample of 2-Methoxy-4-methylbenzoic acid
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Methodology:
-
Sample Preparation:
-
Causality: A fine, dry powder ensures uniform packing and efficient heat transfer within the capillary tube, leading to a sharp, accurate melting point.
-
Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
Invert the tube and tap the sealed end gently on a hard surface to tightly pack the sample at the bottom.
-
-
Apparatus Setup:
-
Causality: Correct placement ensures the sample is heated uniformly and can be clearly observed.
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature to approximately 15-20 °C below the expected melting point (expected: 103-107 °C).
-
-
Measurement:
-
Causality: A rapid initial heating saves time, while a slow ramp rate near the melting point is crucial for thermal equilibrium, allowing for the precise observation of the start and end of melting.
-
Begin heating at a rapid rate (e.g., 10-15 °C/min) until the temperature is about 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Validation and Interpretation:
-
Causality: A narrow melting range (≤ 2 °C) is indicative of a high-purity compound. Impurities typically depress the melting point and broaden the range.
-
A pure sample of 2-Methoxy-4-methylbenzoic acid should melt within the literature range of 103-107 °C.
-
If the observed range is broad or significantly lower, the sample may be impure and require purification (e.g., by recrystallization).
-
References
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Harper College. (2015). p-Anisic acid Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597216, 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis of 4-Methoxymethylbenzoic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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PubChemLite. (n.d.). 2-methoxy-4-methylbenzoic acid (C9H10O3). Retrieved from [Link]
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Li, K., et al. (2020). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 4-methoxybenzoate. Retrieved from [Link]
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